Indacaterol impurity 1 is a chemical compound associated with the synthesis of indacaterol, a long-acting beta-2 adrenergic agonist primarily used in the treatment of chronic obstructive pulmonary disease. As an impurity, it is critical to monitor its presence during the manufacturing process to ensure the safety and efficacy of indacaterol-containing medications. The classification of this compound falls under pharmaceutical impurities, which can arise during the synthesis of active pharmaceutical ingredients.
Indacaterol impurity 1 is derived from the synthesis of indacaterol, which involves various chemical reactions and intermediates. The compound is classified as a pharmaceutical impurity, specifically an organic compound that may occur during the production of indacaterol due to side reactions or incomplete reactions. Understanding its formation and control is essential for pharmaceutical quality assurance.
The synthesis of indacaterol impurity 1 typically involves several steps, including:
Indacaterol impurity 1 has a complex molecular structure characterized by several functional groups. The molecular formula is generally represented as with a molecular weight of approximately 392.50 g/mol .
Indacaterol impurity 1 can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used, leading to various derivatives that may include oxidized or reduced forms of the impurity .
Indacaterol impurity 1 exhibits several physical and chemical properties:
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are often employed to characterize its structure and confirm purity levels in pharmaceutical formulations .
Indacaterol impurity 1 has several applications in scientific research:
Indacaterol Impurity 1 is scientifically designated as (R)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one, reflecting its systematic IUPAC nomenclature [3] [6]. This name precisely defines its molecular architecture: a (R)-configured ethanolamine linker bridging a 5,6-diethyl-2,3-dihydro-1H-indene moiety and an 8-hydroxy-3,4-dihydroquinolin-2-one ring system. Alternative chemical names observed in analytical contexts include:
The nomenclature emphasizes stereochemistry at the C1-hydroxyethyl position, critical for pharmacological relevance. The parent drug Indacaterol shares the core scaffold but differs in the oxidation state of the quinolinone ring, designated as 5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone [1] [9].
Indacaterol Impurity 1 has the molecular formula C₂₄H₃₀N₂O₃, determined through high-resolution mass spectrometry [6] [8]. Its molecular weight is 394.52 g/mol, exceeding the parent drug Indacaterol (C₂₄H₂₈N₂O₃; 392.49 g/mol) by 2.03 Da due to two additional hydrogen atoms [1] [9]. This mass difference corresponds to the saturation of the quinolinone ring’s 3,4-bond, forming a 3,4-dihydro derivative.
Table 1: Molecular Comparison with Parent Compound
Parameter | Indacaterol Impurity 1 | Indacaterol (Parent) |
---|---|---|
Molecular Formula | C₂₄H₃₀N₂O₃ | C₂₄H₂₈N₂O₃ |
Molecular Weight | 394.52 g/mol | 392.49 g/mol |
Key Structural Feature | 3,4-Dihydroquinolin-2-one | Unsaturated quinolin-2(1H)-one |
Suppliers characterize Indacaterol Impurity 1 using multi-technique analytical profiling compliant with ICH guidelines:
Methine resonance at ~4.8 ppm for the chiral -CH(OH)- group [1] [6]¹³C NMR resolves 24 distinct carbon signals, including a carbonyl at ~170 ppm (C2-quinolinone) and aromatic carbons at 110–160 ppm [1].
Infrared Spectroscopy (IR):Diagnostic bands include:
Mass Spectrometry (MS):ESI-MS shows [M+H]⁺ at m/z 395.5 (calc. 395.2284 for C₂₄H₃₁N₂O₃⁺), with major fragments arising from cleavage of the ethanolamine linker and dehydration of the alcohol moiety [6] [8].
Certificates of Analysis (CoA) from suppliers like Daicel Pharma integrate these datasets with HPLC purity (>95%) [1] [6].
This impurity exhibits specific chirality at the C1-hydroxyethyl carbon, confirmed as (R)-configuration through optical rotation measurements and chiral chromatography [3] [6]. This stereocenter originates from the parent drug’s synthesis, where asymmetric reduction establishes the (R)-absolute configuration [1] [2]. Unlike Indacaterol (one chiral center), the 3,4-dihydroquinolinone ring in Impurity 1 introduces an additional stereogenic element: the tetrahedral C4 position may generate diastereomers, though suppliers typically isolate the thermodynamically stable trans-fused ring system [6]. The stereochemical integrity is critical as (R)-configuration confers optimal β₂-receptor binding; epimerization would generate distinct impurities requiring separate monitoring.
Structurally, Indacaterol Impurity 1 is a reduction product of the parent drug, differing by the saturation of the C3-C4 bond in the quinolinone ring system [6] [9]:
Quinolinone Ring Modifications:Indacaterol contains an unsaturated 2(1H)-quinolinone with a planar, conjugated system facilitating π-stacking interactions. Impurity 1’s 3,4-dihydro modification disrupts this conjugation, increasing molecular flexibility and reducing planarity. This alters electronic properties, evidenced by HPLC retention shifts [1] [6].
Physicochemical Implications:The saturated ring increases lipophilicity (calculated LogP: ~3.5 vs. 3.2 for Indacaterol), influencing solubility and chromatographic behavior. Impurity 1 exhibits decreased aqueous solubility but enhanced permeability in biomimetic assays [6]. Hydrogen bonding capacity remains similar due to conserved hydroxyl and carbonyl groups.
Table 2: Structural and Functional Comparison
Characteristic | Indacaterol Impurity 1 | Indacaterol |
---|---|---|
Quinolinone Structure | 3,4-Dihydro-2(1H)-one (non-planar) | 2(1H)-one (planar/conjugated) |
Chiral Centers | 1 (C1-hydroxyethyl); potential diastereomers | 1 (C1-hydroxyethyl) |
Key Functional Groups | -OH (phenolic/aliphatic), -NHC(O)-, -NH- | -OH (phenolic/aliphatic), -NHC(O)-, -NH- |
Conjugation | Disrupted conjugation at C3-C4 | Extended conjugation |
The structural differences diminish β₂-agonist activity: In vitro studies confirm Impurity 1 exhibits ≤10% receptor binding affinity versus Indacaterol due to altered quinolinone geometry affecting target engagement [2]. Its formation pathways include incomplete dehydrogenation during synthesis or reductive metabolism [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7